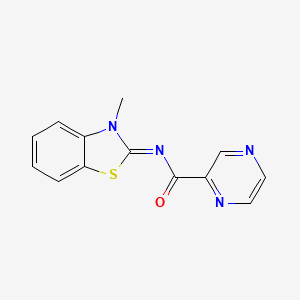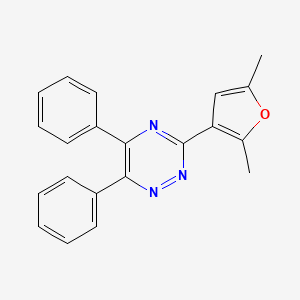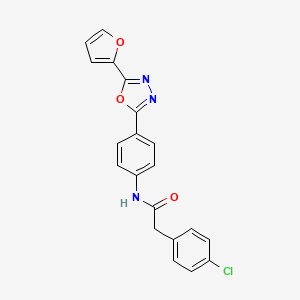
2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and industrial production methods for WAY-321366 are not extensively detailed in the available literature. The compound is typically stored as a powder at -20°C for up to three years or at 4°C for up to two years .
Chemical Reactions Analysis
WAY-321366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions it is known that the compound is soluble in DMSO at a concentration of 10 mM . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-321366 is widely used in scientific research due to its role as an abelson tyrosine kinase inhibitor . This makes it valuable in studies related to cancer research, as abelson tyrosine kinase is involved in various signaling pathways that regulate cell growth and differentiation . The compound is also used in studies related to the lifespan of eukaryotic organisms .
Mechanism of Action
WAY-321366 exerts its effects by inhibiting the activity of abelson tyrosine kinase . This kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this kinase, WAY-321366 can alter these processes, making it a valuable tool in cancer research and other studies involving cell signaling pathways .
Comparison with Similar Compounds
WAY-321366 is unique in its specific inhibition of abelson tyrosine kinase. Similar compounds include other tyrosine kinase inhibitors, such as imatinib and dasatinib . These compounds also target tyrosine kinases but may have different specificities and mechanisms of action. WAY-321366 stands out due to its specific inhibition of abelson tyrosine kinase, making it a valuable tool in research focused on this particular kinase .
Properties
Molecular Formula |
C20H14ClN3O3 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-7-3-13(4-8-15)12-18(25)22-16-9-5-14(6-10-16)19-23-24-20(27-19)17-2-1-11-26-17/h1-11H,12H2,(H,22,25) |
InChI Key |
ROWDABZTEOITHO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-Ethyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224296.png)

![(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224301.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B1224302.png)
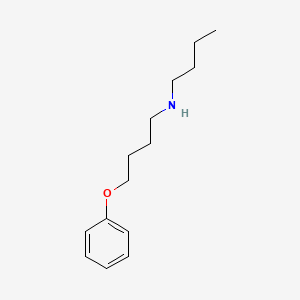
![1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1224306.png)
![N-(3-dibenzofuranyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzamide](/img/structure/B1224307.png)
![N,N-diethyl-2-[(4-fluorophenyl)methylthio]-1,3-benzoxazole-5-sulfonamide](/img/structure/B1224308.png)
![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4,5-diphenyl-2-thiazolyl)acetamide](/img/structure/B1224309.png)
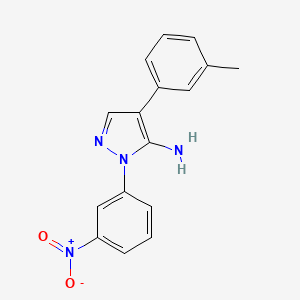
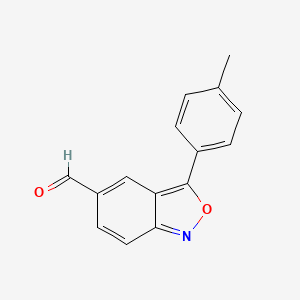
![4-[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-2,6-dimethylmorpholine](/img/structure/B1224317.png)
